molecular formula C19H16N2O6 B4932904 butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate

butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate

Cat. No. B4932904
M. Wt: 368.3 g/mol
InChI Key: XGWSTIPHCZHEIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. This compound is also known as NPD, and its molecular formula is C20H17NO7.

Scientific Research Applications

Butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate has numerous scientific research applications. It is widely used in the field of organic chemistry as a building block for the synthesis of other compounds. It is also used in the development of fluorescent sensors for the detection of metal ions such as copper and mercury. NPD has been shown to have potential applications in the field of photovoltaics as a sensitizer for dye-sensitized solar cells. Additionally, NPD has been studied for its potential use as an anti-cancer agent.

Mechanism of Action

The mechanism of action of butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is not well understood. However, it is believed that NPD may act as a DNA intercalator, which means that it can insert itself between the base pairs of DNA. This can lead to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate are not well studied. However, some studies have shown that NPD may have anti-cancer properties by inducing apoptosis, or programmed cell death, in cancer cells. NPD has also been shown to have antioxidant properties, which could potentially be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is its ease of synthesis. This makes it a popular compound for use in lab experiments. Additionally, NPD has a high melting point, which makes it stable at high temperatures. However, one limitation of NPD is its poor solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are numerous future directions for the study of butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate. One potential area of research is the development of more efficient synthesis methods for NPD. Additionally, further studies are needed to fully understand the mechanism of action of NPD and its potential applications in various fields. Future research could also focus on the development of new derivatives of NPD with improved solubility and other desirable properties. Finally, more studies are needed to determine the safety and toxicity of NPD, particularly in vivo.
In conclusion, butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a versatile compound with numerous scientific research applications. Its ease of synthesis and stability at high temperatures make it a popular compound for use in lab experiments. While much is still unknown about its mechanism of action and biochemical and physiological effects, NPD has shown promise in various fields, including organic chemistry, photovoltaics, and anti-cancer research. Further studies are needed to fully understand the potential of this compound.

Synthesis Methods

The synthesis of butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate involves the condensation reaction between 4-nitrobenzaldehyde and dimedone in the presence of a base such as sodium hydroxide. The resulting product is then esterified with butyl alcohol to obtain the final product. The synthesis method of NPD is relatively simple and straightforward, making it a popular compound for research purposes.

properties

IUPAC Name

butyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6/c1-2-3-10-27-19(24)12-4-9-15-16(11-12)18(23)20(17(15)22)13-5-7-14(8-6-13)21(25)26/h4-9,11H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWSTIPHCZHEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.